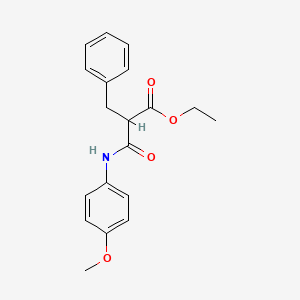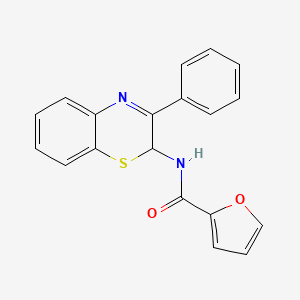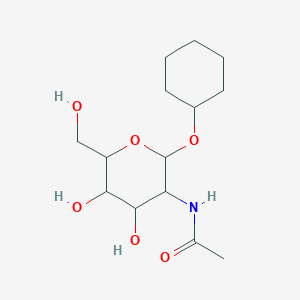methanone](/img/structure/B4953673.png)
[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl](4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group, a pyrrolidinylsulfonyl group, and a phenylpiperazinyl group, making it a multifaceted molecule with diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core phenyl ring, followed by the introduction of the methoxy group through methylation. The pyrrolidinylsulfonyl group is then added via sulfonylation, and finally, the phenylpiperazinyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. The use of automated systems ensures consistent quality and yield, making the process more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylpiperazinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Methoxy radicals and corresponding oxidized products.
Reduction: Sulfides and reduced derivatives.
Substitution: Various substituted phenylpiperazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with specific molecular targets suggest it could be developed into a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for a wide range of applications, from pharmaceuticals to advanced materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the pyrrolidinylsulfonyl group can engage in electrostatic interactions. The phenylpiperazinyl group can interact with hydrophobic pockets in proteins, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Piperacillin: A piperazine derivative used as an antibiotic.
Barium Compounds: Chemically similar to strontium compounds, often used in industrial applications.
Uniqueness
What sets 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylmethanone apart is its combination of functional groups, which confer unique reactivity and interaction profiles
Eigenschaften
IUPAC Name |
(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-29-20-10-9-18(17-21(20)30(27,28)25-11-5-6-12-25)22(26)24-15-13-23(14-16-24)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNUFNFXJIWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4953601.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)

![4-[[1-(3-Fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]morpholine](/img/structure/B4953614.png)


![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]-methylamino]benzoic acid](/img/structure/B4953639.png)
![4-(4-bromo-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4953642.png)
![3-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4953646.png)
![(5E)-5-[[3-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4953653.png)
![tetramethyl 6'-butyryl-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B4953669.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)

![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)
